PROTAC Linker Utility: Dual Orthogonal Reactive Handles for Sequential Conjugation
2-(4-(Aminomethyl)piperidin-1-yl)ethanol is explicitly categorized and validated for use as a PROTAC linker, a critical role requiring precise bifunctional reactivity that mono-functionalized piperidine analogs cannot fulfill. Unlike 4-(aminomethyl)piperidine (CAS 7144-05-0), which presents only an amine for conjugation, or 2-(piperidin-1-yl)ethanol (CAS 3040-44-6), which offers only a hydroxyl group, the target compound's unique combination of a primary amine and a primary hydroxyl group enables the sequential, orthogonal attachment of two distinct ligand moieties (e.g., an E3 ligase ligand and a target protein ligand) via standard amide and ether/ester bond-forming reactions, respectively . This bifunctionality is a defining feature that prevents cross-reactivity and simplifies the multi-step synthesis of heterobifunctional degraders .
| Evidence Dimension | Number of Orthogonal Conjugation Handles |
|---|---|
| Target Compound Data | Two (Primary amine (-CH2NH2) and primary hydroxyl (-OH)) |
| Comparator Or Baseline | 4-(Aminomethyl)piperidine (1 handle: amine); 2-(Piperidin-1-yl)ethanol (1 handle: hydroxyl) |
| Quantified Difference | Target compound possesses two orthogonal handles vs. one handle for each comparator |
| Conditions | Structural analysis and published application notes for PROTAC synthesis |
Why This Matters
The dual orthogonal handles are an absolute requirement for constructing PROTAC molecules, eliminating the need for complex protection/deprotection strategies and making this compound a superior procurement choice over mono-functional alternatives for this application.
